An In-depth Technical Guide to 6-Ethoxy-2,3-difluorobenzaldehyde (CAS 167684-02-8)
An In-depth Technical Guide to 6-Ethoxy-2,3-difluorobenzaldehyde (CAS 167684-02-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Ethoxy-2,3-difluorobenzaldehyde, a halogenated aromatic aldehyde of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs to provide insights into its properties, synthesis, and potential applications.
Chemical and Physical Properties
Table 1: Comparison of Physicochemical Properties of 6-Ethoxy-2,3-difluorobenzaldehyde and Related Compounds
| Property | 6-Ethoxy-2,3-difluorobenzaldehyde | 2,3-Difluoro-6-methoxybenzaldehyde | 2,3-Difluorobenzaldehyde |
| CAS Number | 167684-02-8 | 187543-87-9[3][4] | 2646-91-5 |
| Molecular Formula | C₉H₈F₂O₂[1][2] | C₈H₆F₂O₂[3][4] | C₇H₄F₂O |
| Molecular Weight | 186.16 g/mol [1][2] | 172.13 g/mol [3][4] | 142.10 g/mol |
| Purity | ≥98%[1] | >97.0% (GC)[4] | 98% |
| Melting Point | Not available | 55-57 °C[4] | Not available |
| Boiling Point | Not available | 233 °C at 760 mmHg[4] | 64-65 °C at 17 mmHg |
| Density | Not available | 1.289 g/cm³[4] | 1.301 g/mL at 25 °C |
Synthesis and Reactivity
A plausible synthetic route to 6-Ethoxy-2,3-difluorobenzaldehyde is through the ortho-formylation of the corresponding 1-ethoxy-2,3-difluorobenzene. This approach is analogous to the synthesis of similar alkoxy-difluorobenzaldehydes.[3][5] The key step involves a directed ortho-lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
Proposed Experimental Protocol: Synthesis of 6-Ethoxy-2,3-difluorobenzaldehyde
This protocol is adapted from the synthesis of 2,3-difluoro-6-methoxybenzaldehyde.[3]
Materials:
-
1-Ethoxy-2,3-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas atmosphere
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-ethoxy-2,3-difluorobenzene in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise while maintaining the temperature below -70 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours to ensure complete lithiation.
-
Slowly add anhydrous N,N-dimethylformamide (DMF) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to stir for an additional hour at -78 °C.
-
Quench the reaction by the slow addition of an aqueous solution of hydrochloric acid.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude 6-Ethoxy-2,3-difluorobenzaldehyde can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Diagram 1: Proposed Synthesis of 6-Ethoxy-2,3-difluorobenzaldehyde
Caption: Synthetic pathway for 6-Ethoxy-2,3-difluorobenzaldehyde.
Expected Reactivity
The aldehyde functional group in 6-Ethoxy-2,3-difluorobenzaldehyde is expected to undergo typical reactions of aromatic aldehydes, including:
-
Oxidation: Conversion to the corresponding carboxylic acid (6-ethoxy-2,3-difluorobenzoic acid).
-
Reduction: Formation of the corresponding benzyl alcohol (6-ethoxy-2,3-difluorobenzyl alcohol).
-
Condensation Reactions: Such as the Knoevenagel condensation with active methylene compounds.[6]
-
Nucleophilic Addition: Reactions with various nucleophiles at the carbonyl carbon.
The fluorine and ethoxy substituents on the aromatic ring will influence the electron density and steric accessibility of the aldehyde group, potentially modulating its reactivity compared to unsubstituted benzaldehyde.
Potential Applications in Drug Discovery and Development
Substituted benzaldehydes are a versatile class of compounds with a wide range of biological activities.[7][8][9] While specific studies on 6-Ethoxy-2,3-difluorobenzaldehyde are not prominent in the literature, its structural features suggest potential as a scaffold or intermediate in the development of therapeutic agents.
Enzyme Inhibition
Many benzaldehyde derivatives have been investigated as enzyme inhibitors.[7][8][9] The aldehyde group can interact with active site residues of enzymes, and the substituents on the aromatic ring can be tailored to enhance binding affinity and selectivity. For instance, substituted benzaldehydes have shown inhibitory activity against enzymes like tyrosinase and cholinesterases.[7][8] The fluorine atoms in 6-Ethoxy-2,3-difluorobenzaldehyde can potentially engage in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with enzyme active sites.
Diagram 2: Hypothetical Enzyme Inhibition by a Benzaldehyde Derivative
Caption: Interaction of a benzaldehyde derivative with an enzyme active site.
Intermediate in Medicinal Chemistry
Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties that fluorine atoms impart, such as increased metabolic stability, enhanced binding affinity, and altered acidity/basicity.[10] 6-Ethoxy-2,3-difluorobenzaldehyde can serve as a valuable building block for the synthesis of more complex, fluorinated drug candidates.[11]
Safety and Handling
As with any chemical, 6-Ethoxy-2,3-difluorobenzaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
6-Ethoxy-2,3-difluorobenzaldehyde is a fluorinated aromatic aldehyde with potential applications as a synthetic intermediate and a scaffold in medicinal chemistry. While direct experimental data is limited, this guide provides a framework for its synthesis, reactivity, and potential biological relevance based on the properties of closely related compounds. Further research is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential in drug discovery and development.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Page loading... [guidechem.com]
- 3. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. 2,3-Difluoro-6-methoxybenzaldehyde|lookchem [lookchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents [patents.google.com]
